Iriflogenin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52591-11-4 |
|---|---|
Molecular Formula |
C17H12O7 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
9-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-[1,3]dioxolo[4,5-g]chromen-8-one |
InChI |
InChI=1S/C17H12O7/c1-21-11-4-8(2-3-10(11)18)9-6-22-12-5-13-17(24-7-23-13)16(20)14(12)15(9)19/h2-6,18,20H,7H2,1H3 |
InChI Key |
XSPWJJMLMZGHNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=CC4=C(C(=C3C2=O)O)OCO4)O |
Origin of Product |
United States |
Phytochemical Investigations and Isolation Strategies of Iriflogenin
Botanical Origin and Geographic Distribution of Iriflogenin-Producing Plant Species
This compound is a characteristic isoflavonoid (B1168493) found within the genus Iris, a diverse group of flowering plants. Its presence has been documented in the rhizomes of several species, which are distributed across various temperate regions of the world. mdpi.comnih.gov
The occurrence of this compound has been confirmed in a number of Iris species, each with its own distinct geographical footprint. The primary sources of this compound are often the rhizomes, which have been a subject of phytochemical interest.
Iris germanica (German Iris): Considered a natural hybrid, Iris germanica is thought to have its origins in the Mediterranean region. nature.guidenativeplanttrust.orglucidcentral.org It has become widely naturalized across Europe and North America, often found in human-disturbed habitats, fields, and along roadsides where it has escaped from cultivation. nativeplanttrust.orgburkeherbarium.org This species is a known producer of this compound. mdpi.comnih.govmdpi.comencyclopedia.pub
Iris postii : This species is native to Western Iraq, Eastern Syria, and Eastern Jordan. irises.org Phytochemical investigations of Iris postii collected from Iraqi Kurdistan have been conducted to analyze its constituents. mdpi.com
Iris kashmiriana : Native to the western Himalayas, this species is found in Kashmir, Nepal, Afghanistan, and Pakistan. wikipedia.orgkew.orgwikiwand.com It typically grows on open, grassy slopes and near settlements at altitudes between 1,500 and 2,200 meters. wikipedia.orgwikiwand.com Iris kashmiriana is a confirmed source of this compound. phcogres.comresearchgate.net
Iris pallida (Dalmatian Iris): This species is native to the Dalmatian coast of Croatia and the southern Alps, thriving in rocky Mediterranean and sub-Mediterranean zones. kew.orgwikipedia.orgmissouribotanicalgarden.org Its native range extends from northeastern Italy to the northwestern Balkan Peninsula. kew.orgkew.org It has been widely naturalized elsewhere. wikipedia.org
Iris potaninii : This dwarf iris species is native to temperate regions of Asia, specifically Siberia (Russia), Mongolia, and China (in the provinces of Gansu, Qinghai, Sichuan, and Xizang). wikipedia.orgkew.orgresearchgate.netresearchgate.net It is typically found in mountainous regions, meadows, and grasslands at high altitudes. wikipedia.orgontosight.ai
Iris florentina (Florentine Iris): While historically associated with Florence, Italy, its native range is considered to be the Arabian Peninsula, including Saudi Arabia and Yemen. kew.orgrcplondon.ac.ukunc.edu It is a synonym for Iris germanica var. florentina. lucidcentral.org Studies have confirmed the isolation of this compound and its glycoside, Irifloside, from the rhizomes of Iris florentina. capes.gov.brresearchgate.netnih.govgenome.jp
Iris marsica : An endemic species to Italy, Iris marsica is found in the Apennine Mountains, particularly in the Abruzzo National Park. wikipedia.orgdaylily-phlox.euplantiary.comkew.org It grows in dry grasslands and mountain pastures. wikipedia.orgplantiary.com It was once considered a form of Iris germanica but is now recognized as a distinct species. wikipedia.orgirises.org
The following table summarizes the botanical origin and geographical distribution of these this compound-producing species.
| Species | Common Name | Native Geographic Distribution |
| Iris germanica | German Iris | Mediterranean region (presumed origin), widely naturalized in Europe and North America. nature.guidenativeplanttrust.orglucidcentral.org |
| Iris postii | Post's Iris | Western Iraq, Eastern Syria, Eastern Jordan. irises.org |
| Iris kashmiriana | Kashmir Iris | Western Himalayas (Kashmir, Nepal, Afghanistan, Pakistan). wikipedia.orgkew.orgwikiwand.com |
| Iris pallida | Dalmatian Iris | Dalmatian coast (Croatia), NE Italy to NW Balkan Peninsula. kew.orgwikipedia.orgkew.org |
| Iris potaninii | Potanin's Iris | Siberia (Russia), Mongolia, Northern China. wikipedia.orgkew.orgresearchgate.net |
| Iris florentina | Florentine Iris | Arabian Peninsula (Saudi Arabia, Yemen). kew.orgrcplondon.ac.ukunc.edu |
| Iris marsica | Marsican Iris | Central Apennine Mountains, Italy. wikipedia.orgdaylily-phlox.euplantiary.comkew.org |
The concentration of secondary metabolites like this compound can exhibit significant variation within a single plant species. This variability can be influenced by a multitude of factors including geographic location, climate, soil conditions, and the specific developmental stage of the plant. Such chemical diversity has important implications for chemotaxonomy, the classification of plants based on their chemical constituents.
For instance, quantitative analyses of various Ukrainian Iris species have revealed differing amounts of specific isoflavonoids, including irigenin (B162202) and tectoridin. mdpi.com While this study did not focus exclusively on this compound, it highlights the principle that isoflavone (B191592) profiles can be a distinctive characteristic among different Iris species. The unique patterns of flavonoids and xanthones have been used to explore the chemical evolution within Bearded Iris species. kew.org These variations in chemical makeup, including the presence and concentration of compounds like this compound, can serve as valuable markers for distinguishing between closely related species and understanding their evolutionary relationships.
Advanced Extraction Methodologies for this compound Enrichment
The isolation of this compound from its botanical sources begins with extraction, a critical step aimed at separating the compound from the complex plant matrix. Both traditional and modern techniques are employed to achieve efficient enrichment.
Solvent extraction is the most fundamental and widely used method for obtaining isoflavonoids from plant materials. The choice of solvent is crucial and is based on the polarity of the target compound. For this compound and its glycosides, a sequence of solvents with increasing polarity is often used to systematically fractionate the plant extract.
Commonly, the dried and powdered rhizomes of Iris species are subjected to extraction with solvents such as:
Methanol (B129727): A polar protic solvent, methanol is effective at extracting a broad range of compounds, including isoflavonoid glycosides and aglycones. Methanolic extracts of Iris florentina and Iris postii have been used for phytochemical analysis. mdpi.comresearchgate.net
Ethyl acetate (B1210297): This solvent of intermediate polarity is useful for selectively extracting isoflavone aglycones like this compound from the initial crude extract. Studies on Iris kashmiriana have utilized ethyl acetate extracts. researchgate.net
Chloroform (B151607): A less polar solvent, chloroform can be used to isolate more lipophilic constituents. Chloroform extracts of Iris germanica have been analyzed for their phenolic content. encyclopedia.pub
The process typically involves maceration or Soxhlet extraction of the plant material with a chosen solvent or a series of solvents. The resulting crude extracts are then concentrated under reduced pressure to yield a residue that is further purified.
While systematic solvent extraction is effective, there is a growing trend towards using innovative technologies to improve extraction efficiency, reduce solvent consumption, and shorten processing times. These modern techniques, while not yet widely reported specifically for this compound, are standard in the broader field of natural product isolation and are applicable to isoflavonoids. Examples include:
Ultrasound-Assisted Extraction (UAE): This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process.
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction of target compounds.
Supercritical Fluid Extraction (SFE): This method employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned to selectively extract specific compounds without the use of organic solvents.
These advanced methods offer greener and more efficient alternatives to conventional extraction protocols for the enrichment of valuable phytochemicals like this compound.
Sophisticated Chromatographic Purification Protocols
Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires sophisticated chromatographic techniques. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
The purification of this compound typically involves a multi-step chromatographic strategy:
Column Chromatography (CC): The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel or Sephadex LH-20. The column is eluted with a gradient of solvents, starting with non-polar solvents (e.g., n-hexane) and gradually increasing the polarity (e.g., with chloroform, ethyl acetate, and methanol). This allows for the separation of the extract into several fractions with decreasing lipophilicity. Fractions containing this compound are identified by Thin-Layer Chromatography (TLC) analysis.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The enriched fractions from column chromatography are often further purified using preparative HPLC. This technique offers higher resolution and is capable of separating structurally similar isoflavonoids. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
A study on Iris germanica rhizomes successfully utilized a combination of HPLC-PDA-MS and semi-preparative HPLC with off-line microprobe NMR to profile and purify 20 different compounds, including isoflavones and their glycosides. researchgate.netnih.gov This approach demonstrates the power of combining different analytical and preparative techniques for the successful isolation and identification of specific phytochemicals like this compound from a complex plant extract. Through these meticulous extraction and purification protocols, pure this compound is obtained for structural elucidation and further scientific investigation.
High-Performance Liquid Chromatography (HPLC) for this compound Isolation and Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.comwikipedia.org It operates on the principle of differential partitioning of sample components between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.orgresearchgate.net The high pressure used to force the mobile phase through the column allows for the use of smaller stationary phase particles, leading to higher resolution and efficiency compared to traditional column chromatography. wikipedia.orgadvancechemjournal.com
In the context of this compound, a naturally occurring isoflavone, HPLC is an indispensable tool for both its isolation from complex plant extracts and its subsequent quantification. The technique's high resolving power enables the separation of this compound from other closely related flavonoids and phytochemicals that often coexist in natural sources. advancechemjournal.com
Key aspects of HPLC application for this compound include:
Method Development: The goal of an HPLC method is to separate and quantify the target compound, along with any impurities or related substances. advancechemjournal.com This involves optimizing parameters such as the mobile phase composition (often a mixture of solvents like water and acetonitrile or methanol), the type of stationary phase (reversed-phase columns like C18 are common for flavonoids), and the detector settings. wikipedia.orgadvancechemjournal.com
Quantification: Once a separation method is established, the amount of this compound in a sample can be accurately determined. openaccessjournals.com This is typically achieved by creating a calibration curve using known concentrations of a pure this compound standard. The area of the this compound peak in the sample's chromatogram is then compared to the calibration curve to calculate its concentration.
Preparative HPLC: Beyond analytical purposes, HPLC can be scaled up for preparative applications to isolate and purify larger quantities of this compound. advancechemjournal.com This is crucial for obtaining sufficient amounts of the pure compound for further structural elucidation and biological activity studies.
The versatility of HPLC is further enhanced by its compatibility with various detectors, such as UV-visible, fluorescence, and mass spectrometry detectors, which provide additional layers of information for identification and quantification. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), an advancement in HPLC technology, utilizes even smaller particle sizes and higher pressures to achieve faster separations and greater sensitivity, further refining the analysis of compounds like this compound. nih.gov
Table 1: Key Parameters in HPLC Method Development for this compound
| Parameter | Description | Common Choices for Flavonoid Analysis |
| Stationary Phase | The solid material in the column that interacts with the sample components. | Reversed-phase (e.g., C18, C8), Normal-phase, HILIC |
| Mobile Phase | The liquid that carries the sample through the column. | Gradient or isocratic elution with mixtures of water, acetonitrile, methanol, often with acid modifiers (e.g., formic acid, acetic acid). |
| Detector | The component that measures the separated compounds as they elute from the column. | UV-Visible (PDA), Mass Spectrometry (MS), Fluorescence |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5 - 2.0 mL/min for analytical scale. |
| Column Temperature | Maintained at a constant temperature to ensure reproducible retention times. | Often slightly above ambient temperature (e.g., 25-40 °C). |
Medium-Pressure Liquid Chromatography (MPLC) Applications
Medium-Pressure Liquid Chromatography (MPLC) is a preparative chromatographic technique that bridges the gap between low-pressure column chromatography and high-performance liquid chromatography (HPLC). scienceasia.orgcabidigitallibrary.org Operating at pressures typically in the range of 5-20 bar, MPLC is well-suited for the large-scale isolation of pure compounds from semi-purified plant extracts. scienceasia.org It offers a balance of higher resolution than flash chromatography and greater sample capacity than analytical HPLC. scienceasia.org
MPLC systems are versatile and can be used with both normal-phase and reversed-phase stationary phases. cabidigitallibrary.org The technique is particularly advantageous for purifying milligrams to hundreds of grams of a target compound in a relatively short time. cabidigitallibrary.org The use of gradient elution, where the composition of the mobile phase is changed over time, is often essential for achieving successful separations of complex mixtures. scienceasia.org
In the context of isolating natural products like this compound, MPLC serves as a crucial intermediate purification step. scienceasia.org Typically, a crude plant extract is first subjected to a preliminary separation technique like flash chromatography. The resulting fractions, which are enriched in the target compound, can then be further purified using MPLC to yield the pure substance. scienceasia.org For instance, MPLC has been successfully employed in the isolation of various compounds from plant sources, demonstrating its utility in natural product chemistry. researchgate.net
Table 2: Comparison of Preparative Liquid Chromatography Techniques
| Feature | Flash Chromatography | Medium-Pressure Liquid Chromatography (MPLC) | High-Performance Liquid Chromatography (HPLC) |
| Operating Pressure | ~1-2 bar scienceasia.org | 5-20 bar scienceasia.org | >20 bar scienceasia.org |
| Primary Application | Initial fractionation of crude extracts | Purification of semi-purified fractions | High-resolution purification and analysis |
| Sample Capacity | High (up to 200g of crude extract) scienceasia.org | Moderate to High (up to 50g of semi-purified fraction) scienceasia.org | Low to Moderate (analytical to semi-preparative) |
| Resolution | Lower | Intermediate, approaching HPLC scienceasia.org | High |
| Speed | Fast | Fast | Slower for preparative scale |
| Cost | Lower | Moderate | Higher |
Preparative Chromatography for Compound Scale-Up
Preparative chromatography is a crucial technique for isolating and purifying compounds in larger quantities, ranging from milligrams to kilograms. evotec.comsepscience.com This process is essential when a compound of interest, such as this compound, needs to be obtained in sufficient amounts for further research, including detailed structural analysis, biological activity testing, and the development of analytical standards. waters.comwaters.com
The fundamental principle of preparative chromatography is to scale up an analytical separation method to handle a larger sample load. waters.comlcms.cz This involves using larger columns with greater internal diameters and adjusting the flow rate and sample volume accordingly. waters.com A successful scale-up aims to maintain the resolution and selectivity achieved at the analytical level to ensure the purity of the isolated compound. waters.comlcms.cz
The process typically begins with the development and optimization of a separation method on an analytical scale. lcms.cz Once a satisfactory separation is achieved, the method is systematically scaled up. This involves careful calculations to adjust parameters like flow rate and injection volume based on the dimensions of the larger preparative column. waters.comwaters.com To ensure a successful and reproducible scale-up, it is critical to use the same stationary phase chemistry and mobile phase composition as in the analytical method. waters.comwaters.com
Preparative chromatography can be performed using various techniques, including High-Performance Liquid Chromatography (HPLC) and Medium-Pressure Liquid Chromatography (MPLC). evotec.com The choice of technique often depends on the required purity, the quantity of material needed, and the complexity of the sample mixture. waters.com For high-purity requirements, preparative HPLC is often the method of choice. lcms.cz Mass-directed purification systems, which use a mass spectrometer to trigger fraction collection, are particularly useful for isolating specific target compounds from complex mixtures with high selectivity. evotec.comsepscience.com
Table 3: Stages of Chromatographic Scale-Up and Their Applications
| Purification Scale | Target Amount | Typical Application |
| Analytical Micro-purification | µg | Isolation for initial small-scale experiments, enzyme assays. waters.com |
| Semi-Preparative | mg | Small-scale biological testing, structure elucidation, characterization of metabolites. waters.com |
| Preparative | g | Generation of analytical reference standards, toxicology studies. waters.com |
| Process | kg | Industrial-scale manufacturing of active compounds. waters.comwaters.com |
Spectroscopic and Spectrometric Characterization Techniques for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., microprobe NMR) in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including natural products like this compound. numberanalytics.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of a molecule, allowing chemists to piece together its precise structure. core.ac.uk The principle of NMR is based on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C (carbon-13). libretexts.org When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at specific frequencies, which are highly dependent on their chemical environment. libretexts.org
The resulting NMR spectrum provides a wealth of structural information:
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the electronic environment of the nucleus. libretexts.org This helps to identify the types of atoms or functional groups present in the molecule. libretexts.org
Signal Integration: The area under an NMR signal is proportional to the number of nuclei giving rise to that signal. libretexts.org
Spin-Spin Coupling (J): The splitting of NMR signals reveals information about the connectivity of atoms, specifically which atoms are bonded to each other through one or more bonds. core.ac.uk
For complex molecules like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously determine its structure.
Common NMR techniques for structural elucidation include:
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
¹³C NMR: Reveals the number and types of carbon atoms in the molecule. libretexts.org
DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between CH, CH₂, and CH₃ groups. libretexts.org
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, helping to establish spin systems within the molecule. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached. core.ac.uk
The use of high-field magnets and advanced probe technologies, such as microprobe NMR, enhances the sensitivity and resolution of NMR experiments, allowing for the analysis of very small sample quantities. mdpi.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fingerprinting (e.g., HPLC-PDA-MS, UPLC-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov In the context of this compound, it is used to determine the molecular weight of the compound and to gain structural information through fragmentation analysis. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), it becomes a highly sensitive and specific tool for identifying and quantifying compounds in complex mixtures. ethz.ch
Key applications of MS in the analysis of this compound include:
Molecular Weight Determination: By ionizing the molecule and measuring its m/z value, MS provides the molecular weight of this compound, which is a critical piece of information for its identification.
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy, allowing for the determination of its elemental composition and molecular formula.
Tandem Mass Spectrometry (MS/MS or MS²) takes the analysis a step further. wikipedia.org In an MS/MS experiment, ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. wikipedia.org This fragmentation pattern serves as a "molecular fingerprint" that is characteristic of the compound's structure. labmanager.com
The process of MS/MS involves:
Ionization: The sample molecules are converted into ions.
First Stage of Mass Analysis (MS1): The precursor ions of this compound are isolated from other ions in the mixture. wikipedia.org
Fragmentation: The selected precursor ions are fragmented by colliding them with an inert gas, a process known as collision-induced dissociation (CID). labmanager.com
Second Stage of Mass Analysis (MS2): The resulting product ions are separated and detected, generating the MS/MS spectrum. wikipedia.org
This technique is invaluable for the structural elucidation of unknown compounds and for confirming the identity of known compounds in complex matrices. labmanager.com The hyphenated technique UPLC-MS/MS, for example, combines the high separation efficiency of UPLC with the sensitive and specific detection of tandem mass spectrometry, making it a powerful platform for metabolomics and natural product analysis. ethz.ch
Integration of Analytical Platforms for Comprehensive this compound Profiling
A comprehensive understanding of a natural product like this compound requires the integration of multiple analytical techniques. No single method can provide all the necessary information for complete characterization. Therefore, a synergistic approach that combines the strengths of various platforms is essential for a thorough phytochemical investigation.
The typical workflow for comprehensive profiling involves:
Isolation and Purification: This initial stage utilizes chromatographic techniques to separate this compound from the complex matrix of a plant extract. A combination of methods is often employed, starting with lower resolution techniques like flash chromatography for initial fractionation, followed by higher resolution methods like Medium-Pressure Liquid Chromatography (MPLC) and ultimately High-Performance Liquid Chromatography (HPLC) for final purification. scienceasia.org Preparative chromatography is key to obtaining the compound in sufficient purity and quantity for subsequent analysis. lcms.cz
Structural Elucidation: Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the primary tool for determining the complete 3D structure, various 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are conducted to establish the carbon-hydrogen framework and the connectivity of all atoms. numberanalytics.comcore.ac.uk
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) offers valuable structural information through the analysis of fragmentation patterns, which complements the data obtained from NMR. wikipedia.orglabmanager.com
Quantification and Profiling in Complex Mixtures: For analyzing this compound within a plant extract without complete isolation, hyphenated techniques are indispensable.
HPLC-PDA-MS: This setup combines the separation power of HPLC with two types of detectors. The Photodiode Array (PDA) detector provides UV-Vis spectral information, which is characteristic of certain classes of compounds like flavonoids. The Mass Spectrometer (MS) provides molecular weight and fragmentation data for more specific identification.
UPLC-MS/MS: This highly sensitive and specific technique is ideal for targeted quantification and for detecting trace amounts of this compound in complex biological samples. ethz.ch The high resolution of UPLC allows for the separation of closely related isomers, while MS/MS provides unambiguous identification and quantification. nih.gov
By integrating these powerful analytical platforms, researchers can confidently isolate, identify, structurally characterize, and quantify this compound, paving the way for further investigation into its biological properties and potential applications.
Biosynthetic Pathways and Precursor Studies of Iriflogenin
Fundamental Isoflavonoid (B1168493) Biosynthesis in Plants
Iriflogenin is a member of the isoflavonoid family, a class of secondary metabolites predominantly found in leguminous plants, but also present in other plant families like Iridaceae. researchgate.netfrontiersin.org The biosynthesis of all isoflavonoids originates from the phenylpropanoid pathway. researchgate.netfrontiersin.org This foundational pathway converts the amino acid phenylalanine into various phenolic compounds.
The general isoflavonoid pathway begins with the production of a chalcone (B49325) scaffold, catalyzed by the enzyme chalcone synthase (CHS). mdpi.com This is a critical entry point, leading to the formation of various flavonoids. For isoflavonoid synthesis, a key branching step occurs when the intermediate, naringenin (B18129) (a flavanone), is converted into 2-hydroxyisoflavanone (B8725905). frontiersin.org This reaction is catalyzed by a crucial enzyme, isoflavone (B191592) synthase (IFS), which directs the metabolic flow towards the isoflavonoid backbone. frontiersin.orgfrontiersin.org Following this, 2-hydroxyisoflavanone dehydratase (HID) acts to remove a water molecule, yielding the basic isoflavone structure, such as genistein (B1671435) or daidzein. frontiersin.org These core isoflavones can then undergo a series of modifications, including hydroxylation, methylation, and glycosylation, to produce the vast diversity of isoflavonoids found in nature, including this compound.
Enzymatic Transformations and Gene Expression in this compound Synthesis
The specific synthesis of this compound from the general isoflavone precursors involves several key enzymatic steps. While the complete enzymatic cascade is still under investigation, research points to the importance of specific enzyme families, including O-methyltransferases (OMTs) and hydroxylases. These enzymes are responsible for the specific substitution pattern observed in the this compound molecule.
Gene expression analysis, which measures the activity of genes, provides insights into the regulation of these biosynthetic pathways. idtdna.comwikipedia.org Studies on various Iris species have shown that the expression levels of genes encoding key enzymes like chalcone synthase (CHS), isoflavone synthase (IFS), and various modifying enzymes are often correlated with the accumulation of specific isoflavonoids. mdpi.com For instance, research on Iris domestica (formerly Belamcanda chinensis) has shown that the expression of genes related to the phenylpropanoid and flavonoid pathways, such as PAL, C4H, 4CL, and CHS, is influenced by environmental factors like drought, which in turn affects the accumulation of isoflavones like irigenin (B162202) and tectorigenin. mdpi.com Furthermore, the expression of specific O-glycosyltransferases (UGTs), enzymes that attach sugar molecules to the isoflavone core, can be induced by factors like copper chloride, highlighting the dynamic regulation of isoflavonoid production. nih.govfrontiersin.orgnih.gov
Key Enzymes in Isoflavonoid Biosynthesis
| Enzyme | Abbreviation | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid, an early step in the phenylpropanoid pathway. mdpi.com |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates cinnamic acid. mdpi.com |
| 4-Coumarate:CoA ligase | 4CL | Activates coumaric acid for entry into the flavonoid pathway. mdpi.com |
| Chalcone synthase | CHS | Catalyzes the formation of the chalcone scaffold, a key entry point to flavonoid/isoflavonoid synthesis. mdpi.com |
| Chalcone isomerase | CHI | Converts chalcones to flavanones like naringenin. mdpi.com |
| Isoflavone synthase | IFS | A key enzyme that converts flavanones to 2-hydroxyisoflavanones, directing metabolism to isoflavonoids. frontiersin.orgfrontiersin.org |
| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanones to form the core isoflavone structure. frontiersin.org |
| O-methyltransferase | OMT | Adds methyl groups to the isoflavone structure, a key step in forming compounds like this compound. frontiersin.org |
Tracer Studies and Isotopic Labeling for Pathway Elucidation
To definitively map the biosynthetic pathway of this compound, scientists employ tracer studies using isotopically labeled precursors. nih.govplos.org This powerful technique involves feeding plants with a compound, such as an amino acid or an early-stage intermediate, that has been chemically modified to contain a "heavy" isotope, like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). nih.govsilantes.com
As the plant metabolizes this labeled precursor, the isotope is incorporated into downstream products. frontiersin.org By extracting metabolites at various time points and analyzing them with techniques like high-resolution liquid chromatography-mass spectrometry (LC-MS), researchers can trace the path of the isotope through the metabolic network. nih.govplos.orgresearchgate.net For example, feeding a plant ¹³C-labeled phenylalanine and later detecting the ¹³C label in this compound provides direct evidence that phenylalanine is a precursor and confirms the sequence of enzymatic reactions. researchgate.netescholarship.orgresearchgate.net These studies have been instrumental in confirming the steps of the isoflavonoid pathway in various plants, including those that produce complex isoflavones. researchgate.netescholarship.org
Comparative Biosynthetic Analysis across Iris Species
The genus Iris is known for producing a rich variety of isoflavonoids, with different species often exhibiting unique profiles. researchgate.net Comparative studies of the metabolome and transcriptome across various Iris species provide valuable insights into the evolution and regulation of these biosynthetic pathways.
For example, a comparative analysis of Iris germanica and Iris pallida revealed significant differences in their metabolite profiles. mdpi.com I. germanica showed a high accumulation of chlorogenic acid, while I. pallida had a high accumulation of flavonoids, including 21 different isoflavones. mdpi.com By comparing the gene expression in the rhizomes of these two species, researchers could identify specific genes, such as those for chalcone synthase (CHS) and other downstream enzymes, that were highly expressed in I. pallida and likely responsible for its high flavonoid content. mdpi.com Such comparative analyses help to pinpoint the specific enzymes and regulatory factors that determine why one species produces high levels of a particular compound, like this compound, while another does not. These studies have identified this compound in species such as Iris germanica and Iris albicans. unito.itnih.gov
Genetic and Metabolic Engineering Strategies for Optimized this compound Production
The valuable properties of isoflavonoids have sparked considerable interest in developing strategies to increase their production. researchgate.net Genetic and metabolic engineering offer powerful tools to manipulate the biosynthetic pathways in plants or even transfer them to microbial systems for large-scale production. frontiersin.orgfrontiersin.orgnih.gov
One common approach is to overexpress the genes that code for key or rate-limiting enzymes in the pathway. wikipedia.org For instance, increasing the expression of isoflavone synthase (IFS) could potentially channel more metabolic precursors towards the isoflavonoid backbone, leading to higher yields of compounds like this compound. frontiersin.org Another strategy involves "knocking out" or down-regulating genes for competing pathways, thereby directing more resources to the desired product. nih.gov
Furthermore, the entire biosynthetic pathway for a specific isoflavonoid can be assembled in a microorganism like yeast or E. coli. nih.gov This involves introducing all the necessary plant genes into the microbe, effectively turning it into a "cell factory" for producing the target compound. evitria.comsavemyexams.comsavemyexams.com These approaches, while still in development for many complex isoflavones, hold the promise of creating sustainable and high-yield sources of valuable compounds like this compound. frontiersin.orgnih.gov
Synthetic Chemistry and Structural Modification of Iriflogenin
Strategies for Chemical Synthesis of Iriflogenin and its Analogs
The total synthesis of isoflavonoids, including this compound, is a well-established field, with numerous strategies developed to construct the core isoflavone (B191592) scaffold. rsc.org These methods often involve the construction of the chromone (B188151) ring system followed by the introduction of the B-ring at the C3 position. Key synthetic strategies that can be applied to the synthesis of this compound and its analogs often begin with simpler, commercially available starting materials. beilstein-journals.org The development of efficient synthetic routes is crucial for producing sufficient quantities for biological evaluation and for the generation of a diverse library of analogs to establish structure-activity relationships. hkust.edu.hknih.gov
One common approach involves the deoxybenzoin (B349326) route, where a substituted deoxybenzoin is cyclized to form the isoflavone core. Variations of this method and other novel synthetic strategies continue to be developed to improve yield, efficiency, and to allow for diverse substitutions on the isoflavone scaffold, which is essential for creating a wide range of this compound analogs. rsc.orgchemistryviews.org
Derivatization of this compound for Enhanced Bioactivity or Specificity
Derivatization, or the chemical modification of a lead compound, is a key strategy in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, this involves modifying its structure to improve its interaction with biological targets.
Glycosylation, the attachment of sugar moieties to a molecule, can significantly impact the solubility, stability, and bioavailability of flavonoids. The aglycone is the non-sugar part of a glycoside. wikipedia.org In the context of this compound, this refers to the this compound molecule itself.
A notable example of glycosylation is the synthesis and isolation of This compound-4′-O-gentiobioside . researchgate.net This compound features a gentiobiose (a disaccharide composed of two glucose units) attached to the 4'-hydroxyl group of this compound. researchgate.netnih.gov The synthesis of such glycosides can be achieved through various chemical or enzymatic methods. Phytochemical profiling of plant extracts, such as those from Iris germanica, has led to the isolation and characterization of various isoflavone glycosides, including derivatives of this compound. researchgate.net The presence of the sugar moiety can influence how the compound is absorbed and metabolized in the body. nih.gov
Beyond glycosylation, other chemical modifications can be made to the this compound scaffold to explore its biological potential. These modifications can include:
Alkylation or acylation of hydroxyl groups to alter lipophilicity and membrane permeability.
Introduction of different functional groups to the aromatic rings to probe interactions with specific biological targets.
Modification of the heterocyclic C-ring to create isoflavan (B600510) or isoflavene analogs, which can exhibit different biological activities compared to the parent isoflavone. rsc.org
These targeted modifications are essential for developing a comprehensive understanding of how the structure of this compound relates to its biological function. nih.gov
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically altering the structure of a compound and evaluating the effect of these changes on its biological activity. oncodesign-services.comcollaborativedrug.com For this compound, SAR investigations aim to identify the key structural features responsible for its biological effects. researchgate.net
By synthesizing and testing a series of derivatives, researchers can determine which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency and selectivity. nih.gov For instance, studies on various isoflavones have shown that the position and nature of substituents on the A and B rings can dramatically influence their activity. encyclopedia.pubnih.gov The presence of hydroxyl and methoxy (B1213986) groups on this compound, for example, is known to be important for its observed biological activities. phcogres.com
Computational Approaches in this compound Analog Design (e.g., Molecular Docking, QSAR)
In recent years, computational methods have become indispensable tools in drug design and development, offering ways to predict the properties of molecules and guide synthetic efforts. uni-kl.demdpi.com
Molecular Docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. mdpi.comnih.gov For this compound, docking studies can be used to visualize how it might interact with the active site of an enzyme or the binding pocket of a receptor. researchgate.netjppres.com This information can provide insights into the mechanism of action and guide the design of new analogs with improved binding affinity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that attempts to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.govvietnamjournal.ruresearchgate.net A QSAR model for this compound derivatives could take the form of an equation that relates various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to their measured biological activity. rsc.org Such models can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates and saving time and resources. rsc.org
Mechanistic Biological Investigations of Iriflogenin in Vitro and in Vivo Studies
Chemopreventive and Anticancer Research Modalities
Research into the chemopreventive and anticancer properties of Iriflogenin has explored its influence on several key cellular processes involved in the development and progression of cancer.
Modulation of Xenobiotic Metabolizing Enzymes (e.g., Cytochrome P450 1A inhibition)
This compound has demonstrated the ability to modulate the activity of xenobiotic-metabolizing enzymes, which are crucial in the biotransformation of foreign compounds, including procarcinogens. openaccessjournals.com A primary focus of this research has been on the Cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.govmdpi.com
Specifically, this compound has been identified as a potent inhibitor of Cytochrome P450 1A (CYP1A) activity. researchgate.netresearchgate.net The CYP1A family, particularly CYP1A1, is involved in the metabolic activation of numerous procarcinogens into their ultimate carcinogenic forms. psu.edunih.gov By inhibiting the activity of CYP1A1, this compound can potentially block or reduce the activation of these carcinogens, thereby exerting a chemopreventive effect. researchgate.netresearchgate.net The inhibition of CYP1A1 by compounds like this compound is considered a significant mechanism for cancer chemoprevention. psu.edunih.gov Some studies have explored the structure-activity relationships of compounds related to this compound, noting that features like a bulky glucosyl moiety can diminish inhibitory effects on P450 enzymes. psu.edu The inhibition can occur through various mechanisms, including competitive or non-competitive binding to the enzyme's active site. up.ptku.edu
Activation of Detoxification Enzymes (e.g., NAD(P)H: Quinone Reductase (QR) enhancement)
In addition to inhibiting Phase I enzymes like CYP1A, this compound also plays a role in the induction of Phase II detoxification enzymes. researchgate.net A key enzyme in this category is NAD(P)H: Quinone Reductase (QR), also known as NQO1. researchgate.netwaocp.orgwaocp.org NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to hydroquinones, a critical detoxification process that bypasses the formation of reactive semiquinone radicals. isciii.esuniprot.org
In Vitro Cytotoxicity Assessments against Human and Animal Cancer Cell Lines (e.g., MCF-7, C32)
The cytotoxic potential of this compound and related compounds has been evaluated against various cancer cell lines. In vitro assays, such as the MTT assay, are commonly used to determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). arxiv.orgsums.ac.irjapsonline.com
While specific IC50 values for this compound against MCF-7 (a human breast adenocarcinoma cell line) and C32 (a human amelanotic melanoma cell line) are not consistently detailed across the literature, related compounds from the Iris genus have shown significant cytotoxicity. researchgate.net For example, other compounds isolated from Iris species have demonstrated cytotoxicity against both MCF-7 and C32 cell lines with IC50 values in the micromolar range. researchgate.net The cytotoxic effects of natural compounds are often dose- and time-dependent. sums.ac.ir The evaluation of cytotoxicity is a fundamental step in identifying potential anticancer agents, with lower IC50 values indicating greater potency. arxiv.orgnih.gov
Table 1: Examples of Cytotoxicity in Cancer Cell Lines (Note: This table includes data for related compounds and extracts to provide context for the types of cytotoxic activity observed in this area of research.)
| Cell Line | Compound/Extract | IC50 Value (µg/mL) | Reference |
| MCF-7 | Iris kashmiriana ethanolic extract | 49.13 | researchgate.net |
| C32 | Iritectol B, Isoiridogermanal, Iridobelamal A | 11-23 µM | researchgate.net |
| A549 | Iris taochia ethanolic extract | 7 | researchgate.net |
| K562 | Iridals from Iris germanica | 0.1-5.3 | researchgate.net |
| A2780 | Iridals from Iris germanica | 0.1-5.3 | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Beyond direct cytotoxicity, this compound's anticancer effects are also attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. researchgate.net The evasion of apoptosis is a hallmark of cancer, making its induction a key therapeutic strategy. mdpi.com
Studies on related flavonoids indicate that they can trigger cell cycle arrest at different phases, such as the G2/M or S phase, by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). researchgate.netmdpi.comjmb.or.krrsc.org For instance, some flavonoids induce G2/M arrest by downregulating proteins like Cdc25C, CDK1, and Cyclin B1. mdpi.com Apoptosis induction can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often confirmed by observing markers like caspase activation and DNA fragmentation. mdpi.comsmujo.id While direct evidence for this compound's specific mechanisms is still emerging, the activities of similar flavonoids suggest it may act through these pathways to inhibit cancer cell proliferation. researchgate.netmdpi.comjmb.or.kr
Investigation of Downstream Signaling Pathways in Antitumor Effects (e.g., NF-kappaB modulation)
The antitumor effects of compounds like this compound are mediated by their interaction with various intracellular signaling pathways that regulate cell growth, survival, and proliferation. oaepublish.com Dysregulation of these pathways is a common feature of cancer. nih.gov
Key pathways implicated in cancer include the PI3K/Akt, MAPK/ERK, and NF-kappaB signaling cascades. frontiersin.orgfrontiersin.orgnih.gov The PI3K/Akt pathway, for example, is crucial for cell survival and is often aberrantly activated in tumors. mdpi.comfrontiersin.org Some flavonoids have been shown to exert their anticancer effects by inhibiting the PI3K/Akt pathway, leading to the induction of apoptosis. mdpi.com The NF-kappaB pathway is another critical regulator of inflammation, immunity, and cell survival, and its modulation can impact tumor progression. While the direct effects of this compound on NF-kappaB are not extensively detailed, the modulation of such key signaling pathways is a recognized mechanism for the antitumor activity of many natural compounds. frontiersin.orgfrontiersin.org
Antioxidant Mechanisms of Action
This compound, as a flavonoid, is also recognized for its antioxidant properties. researchgate.net Antioxidants protect cells from damage caused by reactive oxygen species (ROS), which are generated during normal metabolic processes and can contribute to the development of various diseases, including cancer. nih.govunirioja.es
Evaluation of Total Antioxidant Capacity
The total antioxidant capacity of a substance provides a broader measure of its ability to counteract oxidative stress. This is often determined using various assays, including the Ferric Reducing Antioxidant Power (FRAP) assay and by quantifying total phenolic and flavonoid content, which are known to contribute to antioxidant activity. nih.govh-brs.de
Plant extracts containing this compound have been evaluated for their total antioxidant capacity. For example, extracts from various parts of three Iris species (Iris humilis, Iris pumila, and Iris variegata) were analyzed for their total phenolic and flavonoid content, which showed a significant correlation with their antioxidant capacity as measured by the ABTS assay. bg.ac.rsnih.gov In one study, the ethanolic leaf extract of Iris kashmiriana was found to have a total phenolic content of 13.25±0.57 μg gallic acid equivalents per 100 μg and a total flavonoid content of 33.61±3.37 μg rutin (B1680289) equivalents per 100 μg. researchgate.net Another study on Iris kashmiriana flower extracts reported phenolic contents of 70.9 and 208.5 mg GAE/gdw and flavonoid contents of 487.7 and 40.55 mg RE/gdw for ethyl acetate (B1210297) and methanol (B129727) extracts, respectively. nih.gov
Table 2: Total Phenolic and Flavonoid Content of Iris kashmiriana Extracts
| Extract Type | Total Phenolic Content | Total Flavonoid Content | Reference |
|---|---|---|---|
| Ethanolic Leaf Extract | 13.25±0.57 μg GAE/100 μg | 33.61±3.37 μg RE/100 μg | researchgate.net |
| Ethyl Acetate Flower Extract | 70.9 mg GAE/gdw | 487.7 mg RE/gdw | nih.gov |
| Methanolic Flower Extract | 208.5 mg GAE/gdw | 40.55 mg RE/gdw | nih.gov |
Regulation of Endogenous Antioxidant Systems (e.g., NRF2 pathway activation)
Beyond direct radical scavenging, antioxidants can also exert their effects by upregulating the body's own defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of endogenous antioxidant and detoxification gene expression. mdpi.com
Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1. wikipathways.org Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus. wikipathways.org In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the increased expression of antioxidant and cytoprotective proteins. mdpi.comwikipathways.org These include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and components of the glutathione (B108866) synthesis pathway. wikipathways.orgfrontiersin.org
Flavonoids, the class of compounds to which this compound belongs, are known to activate the Nrf2 pathway. mdpi.comnih.gov For example, the flavonoid tiliroside (B191647) has been shown to increase the protein levels of Nrf2, HO-1, and NQO1 in microglial cells. nih.gov Similarly, sulforaphane, another phytochemical, has been demonstrated to improve cognitive impairment in a diabetic mouse model through the activation of the Nrf2 pathway. mdpi.com While direct studies on this compound's specific effect on the Nrf2 pathway are not detailed in the provided results, its classification as a flavonoid suggests it may contribute to the Nrf2-activating properties of the plant extracts it is found in. mdpi.com
Anti-inflammatory Research Paradigms
Modulation of Pro-inflammatory Mediators and Cytokines (e.g., prostaglandin (B15479496) E2 pathways)
Inflammation is a complex biological response involving the production of various pro-inflammatory mediators, including prostaglandins. Prostaglandin E2 (PGE2) is a key lipid mediator derived from arachidonic acid through the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). thermofisher.comtocris.com PGE2 plays a significant role in inflammation, vasodilation, and pain perception. tocris.com
This compound, as an isoflavone (B191592) found in various Iris species, has been associated with anti-inflammatory properties. mdpi.com The genus Iris has been traditionally used to lessen discomfort and inflammation. nih.gov While direct evidence of this compound's effect on the PGE2 pathway is not explicitly detailed in the provided search results, the anti-inflammatory activity of Iris extracts suggests a potential role for their constituent compounds, including this compound, in modulating such pathways. mdpi.comresearchgate.net For instance, B cells, which are involved in the inflammatory process in rheumatoid arthritis, can produce PGE2 when activated. plos.org The modulation of such pathways by phytochemicals can contribute to their anti-inflammatory effects.
Antimicrobial Activity Assessments
Several studies have highlighted the antimicrobial properties of extracts from plants containing this compound, such as Iris kashmiriana. phcogres.comresearchgate.net These extracts have shown activity against various microorganisms. For example, methanolic extracts of Iris kashmiriana have demonstrated dose-dependent antimicrobial activity. phcogres.com Phytochemical analyses of Iris kashmiriana have identified this compound as one of its constituents, suggesting it may contribute to the observed antimicrobial effects. nih.govresearchgate.net
Antibacterial Efficacy against Bacterial Pathogens (e.g., Gram-positive and Gram-negative strains)
This compound, a prominent isoflavone found in plants of the Iris genus, has demonstrated notable antibacterial properties against a spectrum of bacterial pathogens. researchgate.net The efficacy of this compound varies between Gram-positive and Gram-negative bacteria, a difference largely attributed to the structural variations in their cell walls. frontiersin.orgmdpi.com Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides, which can act as a barrier to hydrophobic compounds, while the cell walls of Gram-positive bacteria have a thicker peptidoglycan layer. frontiersin.orgmdpi.com
Research has shown that certain plant extracts containing this compound exhibit significant antibacterial activity. For instance, hydroalcoholic extracts from plants known to contain this compound have shown considerable antibacterial potential against strains such as Bacillus cereus, Pseudomonas aeruginosa, Proteus vulgaris, and Escherichia coli. researchgate.net The mechanism of action for many natural antibacterial compounds involves the disruption of the bacterial cell membrane's integrity or function. mdpi.com For example, compounds with hydroxyl groups can form hydrogen bonds with the active sites of bacterial enzymes, leading to their inactivation and subsequent cell membrane dysfunction or rupture. mdpi.com
Interactive Table: Antibacterial Activity of this compound-Containing Extracts
| Bacterial Strain | Type | Observed Effect |
|---|---|---|
| Bacillus cereus | Gram-positive | Inhibition of growth |
| Pseudomonas aeruginosa | Gram-negative | Inhibition of growth |
| Proteus vulgaris | Gram-negative | Inhibition of growth |
| Escherichia coli | Gram-negative | Inhibition of growth |
| Staphylococcus aureus | Gram-positive | Susceptible |
Antifungal Properties against Fungal Strains
In addition to its antibacterial effects, this compound has been identified as a compound with potential antifungal properties. researchgate.net Studies on extracts from Iris kashmiriana, which is known to contain this compound, have demonstrated antifungal activity against various fungal strains. researchgate.net For instance, methanolic extracts from the rhizomes of Iris kashmiriana and Iris ensata have shown antimicrobial potential against fungal strains like Candida albicans and Aspergillus niger. researchgate.net
The search for natural compounds with antifungal properties has intensified due to the increasing resistance of fungal pathogens to existing drugs. nih.gov Natural compounds, including those from the flavonoid family to which this compound belongs, are being explored for their ability to inhibit fungal growth, reduce biofilm formation, and prevent hyphal development. nih.gov The antifungal activity of essential oils from other Iris species, such as Iris persica, has been observed against human pathogenic fungi including Candida albicans, Microsporum canis, and Trichophyton mentagrophytes. researchgate.net
Interactive Table: Antifungal Spectrum of this compound-Containing Extracts
| Fungal Strain | Type of Fungus | Observed Effect |
|---|---|---|
| Candida albicans | Yeast | Inhibition of growth researchgate.netresearchgate.net |
| Aspergillus niger | Mold | Inhibition of growth researchgate.net |
| Microsporum canis | Dermatophyte | Inhibition of growth researchgate.net |
Neuroprotective Investigations
Recent research has pointed towards the neuroprotective potential of compounds that can modulate specific signaling pathways within neuronal cells. The protein tyrosine phosphatase Shp2 has been identified as a key player in neuronal survival and differentiation, often acting through the regulation of the Akt and ERK1/2 signaling pathways. frontiersin.org Shp2 is a ubiquitously expressed protein that is crucial in cell proliferation, differentiation, and growth factor signaling. frontiersin.org
The activation of the ERK1/2 pathway is a critical component of neuroprotective mechanisms. nih.govembopress.org Shp2 can positively regulate the ERK signaling pathway, which is involved in promoting oligodendrocyte maturation, a process vital for myelination in the central nervous system. frontiersin.org Altering the ratio of ERK1 to ERK2 can impact neuronal cell survival, with enhanced nuclear ERK signaling being linked to neuroprotection. embopress.org The interaction between Shp2 and other signaling molecules, such as the TrkB receptor, is also under investigation to understand its full role in neuroprotection and potential for axonal regeneration. frontiersin.org A phosphorylation switch involving ERK1/2 and Shp2 has been shown to regulate the internalization of the insulin (B600854) receptor, which can impact insulin sensitivity and signaling duration. nih.gov
Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. wikipedia.orgnih.gov This action increases the levels and duration of acetylcholine's effects in the nervous system. wikipedia.orgnih.gov There are two main types of cholinesterase enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). rlbuht.nhs.uk While AChE is primarily found in red blood cells and nerve endings, BChE is located in the plasma, liver, and other tissues. rlbuht.nhs.uk
Inhibitors of these enzymes are used therapeutically for conditions such as Alzheimer's disease and myasthenia gravis. nih.govnih.gov The inhibition can be reversible or irreversible. nih.gov Reversible inhibitors are typically used for medical purposes, while irreversible inhibitors are often found in pesticides and nerve agents. nih.gov The mechanism of many inhibitors involves binding to the serine residue in the active site of the cholinesterase enzyme, preventing it from hydrolyzing acetylcholine. wikipedia.orgnih.gov While direct studies on this compound's cholinesterase inhibitory activity are not detailed in the provided context, the broader class of flavonoids is often investigated for such properties.
Hepatoprotective Research in Preclinical Models
Preclinical studies are essential for evaluating the potential of compounds to protect the liver from damage induced by toxins. uanl.mxslideshare.net These studies often utilize in vitro models, such as fresh or cultured hepatocytes and immortalized cell lines (e.g., HepG2), as well as in vivo animal models. uanl.mx The goal is to assess a compound's ability to counteract the harmful effects of hepatotoxins, which can be measured through biochemical markers like serum enzyme levels and histological examination of the liver. uanl.mxnih.gov
Hepatotoxicity is often linked to oxidative stress, where an excess of reactive oxygen species leads to lipid peroxidation and damage to DNA and proteins. uanl.mx Hepatoprotective agents work by mitigating this damage. uanl.mx Preclinical research on various natural compounds has demonstrated their ability to reduce elevated levels of serum enzymes such as serum glutamic-oxaloacetic transaminase (SGOT), serum glutamic pyruvic transaminase (SGPT), and alkaline phosphatase (ALP), which are indicators of liver damage. nih.gov For example, studies on fermented rice bran have shown its effectiveness in lowering these markers in animal models of alcohol-induced liver injury. mdpi.com While specific studies on this compound were not detailed, related compounds have shown promise in this area. mdpi.com
Antiallergic Activity Studies
The antiallergic potential of natural compounds is an active area of research. researchgate.netmdpi.com Allergic reactions are often mediated by the degranulation of mast cells, which releases histamine (B1213489) and other inflammatory mediators. nih.gov Compounds with antiallergic properties can stabilize mast cells and inhibit this degranulation process. nih.gov
Studies on plant extracts known to contain flavonoids and other polyphenols have demonstrated significant antiallergic effects. mdpi.commedsciencegroup.us For instance, some extracts have been shown to inhibit β-hexosaminidase release, a marker of mast cell degranulation, triggered by allergens. mdpi.comffhdj.com The mechanism of action for some flavonoids involves the suppression of pro-inflammatory cytokine production, such as IL-4 and IL-13, from basophils and mast cells. medsciencegroup.us While direct studies on this compound's antiallergic activity are not extensively detailed, the presence of this compound in plants with known antiallergic properties suggests its potential contribution to these effects. mdpi.com
Anthelmintic Efficacy Assessments
The investigation into the anthelmintic properties of the specific isoflavone this compound, through both in vitro and in vivo studies, is an area with limited direct research. While this compound is a known constituent of certain plants, such as those from the Iris genus, which have been traditionally used for their anthelmintic effects, studies focusing exclusively on the isolated compound are scarce. researchgate.netsciencejournals.rumdpi.com
Much of the existing research centers on the efficacy of crude extracts of these plants against various helminth parasites. sciencejournals.runih.gov For instance, extracts from Iris kashmiriana, a known source of this compound, have demonstrated anthelmintic activity against gastrointestinal nematodes in sheep, such as Haemonchus contortus and Trichuris ovis. sciencejournals.rumdpi.comresearchgate.netwool.com The anthelmintic effects of these extracts are generally attributed to the combined action of their various bioactive components, including flavonoids like this compound. sciencejournals.rumdpi.com However, this does not provide a clear indication of the specific efficacy of this compound when isolated.
A notable study involving the screening of compounds from Bassia scoparia for activity against Schistosoma mansoni, a significant human parasite, included this compound in its investigations. The findings from this research indicated that this compound did not exhibit any detectable anthelmintic activity against this particular parasite. researchgate.net
The lack of extensive, targeted research on the anthelmintic potential of pure this compound means that comprehensive data on its efficacy against a broader range of helminths is not currently available. The following table summarizes the limited findings regarding the direct assessment of this compound's anthelmintic properties.
Table 1:
| Parameter | Details |
| Study Type | In Vitro Screening |
| Compound Source | Bassia scoparia |
| Target Parasite | Schistosoma mansoni |
| Research Finding | No detectable anthelmintic activity was observed. researchgate.net |
Advanced Research Directions and Translational Perspectives for Iriflogenin
Comprehensive Elucidation of Undiscovered Biosynthetic Genes and Enzymes
The biosynthesis of isoflavones such as Iriflogenin occurs via the phenylpropanoid pathway. nih.gov While the general steps are understood, the specific enzymes responsible for the unique structural modifications of this compound, particularly in its native plant producers like Iris species, are not fully characterized. The pathway begins with the amino acid phenylalanine and proceeds through several key enzymatic steps to produce the isoflavone (B191592) backbone. mdpi.comfrontiersin.org
A putative biosynthetic pathway involves a series of enzymatic reactions starting from the general phenylpropanoid pathway, leading to the flavonoid intermediate naringenin (B18129). The key step differentiating isoflavonoid (B1168493) synthesis is the 2,3-aryl migration catalyzed by isoflavone synthase (IFS). nih.gov Subsequent modifications, including hydroxylation and O-methylation, are required to produce this compound. The precise O-methyltransferases (OMTs) that catalyze the methylation at the C-5, C-7, and C-4' positions are key undiscovered components of this pathway. Transcriptome analysis of Iris species has identified numerous candidate genes for these roles. mdpi.commdpi.com Future research must focus on the functional characterization of these candidate genes to fully map the pathway.
Table 1: Key Enzyme Families in the Putative Biosynthesis of this compound
| Enzyme Family | Abbreviation | Function in Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid. |
| Cinnamate-4-hydroxylase | C4H | Hydroxylates Cinnamic acid to p-Coumaric acid. |
| 4-coumarate CoA ligase | 4CL | Activates p-Coumaric acid to p-Coumaroyl-CoA. |
| Chalcone (B49325) synthase | CHS | Catalyzes the condensation of p-Coumaroyl-CoA with malonyl-CoA to form naringenin chalcone. mdpi.com |
| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to the flavanone (B1672756) naringenin. frontiersin.org |
| Isoflavone synthase | IFS | A key cytochrome P450 enzyme that catalyzes the aryl migration to form the isoflavone scaffold from a flavanone intermediate. nih.gov |
| Isoflavone dehydratase | HID | Involved in the final step of forming the isoflavone skeleton, such as producing genistein (B1671435). nih.gov |
| O-methyltransferase | OMT | Catalyzes the transfer of a methyl group to hydroxyl moieties on the isoflavone ring, critical for the final structure of this compound. |
Rational Design and Synthesis of Next-Generation this compound Analogs
Rational design and synthesis of this compound analogs offer a promising avenue for developing new research tools and potential therapeutic leads with improved potency, selectivity, or pharmacokinetic properties. nih.govmdpi.com This approach relies on understanding the structure-activity relationships (SAR) of this compound and related flavonoids. mdpi.com The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold are known to be critical for various biological activities. mdpi.comnih.gov
Future research should focus on synthesizing a library of this compound analogs by systematically modifying its structure. For example, altering the methylation pattern or introducing different functional groups on the A and B rings could modulate interactions with biological targets. mdpi.com Computational methods, such as molecular docking and pharmacophore modeling, can guide the design of these analogs by predicting their binding affinity to specific protein targets. mdpi.com The goal is to create novel molecules with enhanced activity or to probe the molecular mechanisms of this compound's biological effects. nih.gov This synthetic exploration, combined with crystallographic evaluation, can rapidly build SAR models to accelerate the development of optimized compounds. chemrxiv.org
Development of Advanced Delivery Systems for Targeted Research Applications
Like many flavonoids, this compound's utility in research and potential clinical applications is hampered by poor bioavailability, stemming from low aqueous solubility and extensive metabolism. nih.govresearchgate.net Advanced drug delivery systems are being developed to overcome these limitations for flavonoids, and these technologies are directly applicable to this compound. mdpi.com Nanoparticle-based systems, in particular, offer a versatile platform to enhance the delivery of hydrophobic compounds. labroots.com
Encapsulating this compound within nanocarriers can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across biological membranes. researchgate.netuacj.mx These systems can be engineered for targeted delivery to specific cells or tissues by decorating the nanoparticle surface with ligands that bind to specific receptors. labroots.com This targeted approach is crucial for in vitro and in vivo research to ensure the compound reaches its site of action in sufficient concentrations.
Table 2: Potential Advanced Delivery Systems for this compound
| Delivery System | Description | Potential Advantages for this compound Research |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. This compound can be encapsulated within the polymer matrix. | Protects from degradation, allows for controlled and sustained release. nih.gov |
| Liposomes | Vesicles composed of a lipid bilayer enclosing an aqueous core. Hydrophobic molecules like this compound can be embedded in the bilayer. | Biocompatible, can fuse with cell membranes to deliver payload intracellularly. researchgate.netuacj.mx |
| Nanoemulsions | Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. | High loading capacity for lipophilic compounds, improved absorption. researchgate.net |
| Solid Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, combining advantages of polymeric nanoparticles and emulsions. | High stability, controlled release, potential for large-scale production. researchgate.net |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Action
To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" datasets—including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—can provide an unbiased, holistic view of the cellular response to this compound treatment. europa.eu This approach allows researchers to move beyond a single-target perspective and map the complex network of interactions influenced by the compound. nih.govresearchgate.net
A typical multi-omics workflow would involve treating a biological system (e.g., cell culture) with this compound and then collecting samples over time for analysis. Transcriptomics would reveal which genes are up- or down-regulated, proteomics would identify changes in protein abundance and post-translational modifications, and metabolomics would show shifts in metabolic pathways. nih.gov Integrating these datasets can reveal novel mechanisms of action, identify previously unknown molecular targets, and generate new hypotheses for further investigation. researchgate.net This powerful approach is essential for understanding the complex pharmacology of natural products like this compound.
Identification of Novel Molecular Targets and Complex Signaling Networks
While research is ongoing, specific molecular targets of this compound are beginning to be identified. Studies have shown that this compound can exert chemopreventive effects by reducing the activity of cytochrome P450 1A and enhancing the activity of NAD(P)H: quinone reductase (QR). encyclopedia.pub These enzymes are involved in the metabolism of xenobiotics and cellular protection against oxidative stress, respectively. The induction of QR suggests a potential interaction with the Nrf2 signaling pathway, a master regulator of the antioxidant response.
Furthermore, other isoflavones isolated from Iris germanica have demonstrated immunomodulatory activities, influencing T-lymphocyte production and cytokine release. nih.gov This suggests that this compound may also have targets within the immune system. Isoflavonoids are classically known for their interaction with estrogen receptors due to their structural similarity to estrogen, presenting another important potential target class to investigate. nih.govfrontiersin.org Future research must employ techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and computational target prediction to identify direct binding partners of this compound and elucidate the complex signaling cascades it modulates. nih.gov
Sustainable Bioproduction and Conservation Strategies for this compound Sources
This compound is naturally found in the rhizomes of several plant species, including Iris germanica, Iris kashmiriana, and Iris domestica (also known as Belamcanda chinensis). encyclopedia.pubnih.govresearchgate.net Relying solely on the extraction from these plant sources can be inefficient and unsustainable, subject to geographical and environmental variability. Therefore, developing sustainable bioproduction platforms is a critical research direction.
Biotechnological approaches offer promising alternatives for the production of isoflavones. semanticscholar.org Plant cell and organ cultures of Iris species can be optimized for this compound production, potentially enhanced through the use of elicitors (e.g., CuCl2) or precursor feeding to boost yields. frontiersin.org Another advanced strategy is metabolic engineering, where the biosynthetic pathway for this compound is reconstructed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov This approach allows for scalable, controlled, and sustainable production of the compound, independent of plant cultivation. researchgate.net Concurrently, conservation efforts for the native Iris species are essential to preserve the genetic diversity and the natural source of this compound and other valuable secondary metabolites. nih.gov
Q & A
Q. How can researchers enhance the reproducibility of this compound studies in light of increasing scrutiny on scientific rigor?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Provide detailed protocols via platforms like Protocols.io . Use open-source tools (e.g., Jupyter notebooks) for data analysis. Collaborate with independent labs for external validation. Disclose funding sources and potential conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
